REACTION_CXSMILES
|
F[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[NH2:12][C:13]([CH3:18])([CH3:17])[C:14]([OH:16])=[O:15].C(=O)([O-])[O-].[K+].[K+].C(#N)C>O>[F:8][C:6]1[CH:5]=[CH:4][C:3]([N+:9]([O-:11])=[O:10])=[C:2]([NH:12][C:13]([CH3:18])([C:14]([OH:16])=[O:15])[CH3:17])[CH:7]=1 |f:2.3.4|
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Name
|
|
Quantity
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32.62 g
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Type
|
reactant
|
Smiles
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FC1=C(C=CC(=C1)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
24.2 g
|
Type
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reactant
|
Smiles
|
NC(C(=O)O)(C)C
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated at 80° for 2 days (until TLC
|
Duration
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2 d
|
Type
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TEMPERATURE
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Details
|
The reaction is then cooled
|
Type
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CUSTOM
|
Details
|
acetonitrile is removed under reduced pressure
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Type
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EXTRACTION
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Details
|
the mixture is extracted with chloroform (3×300 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layers are dried over sodium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The material is used in the next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=CC(=C(C1)NC(C)(C(=O)O)C)[N+](=O)[O-]
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |